1-(3-Ethyl-5,5,6,8,8-pentamethyl-tetralin-2-yl)ethanone

Description

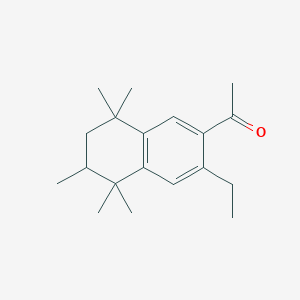

1-(3-Ethyl-5,5,6,8,8-pentamethyl-tetralin-2-yl)ethanone is a polycyclic ketone with a tetralin (tetrahydronaphthalene) backbone. Its structure features an acetyl group at the 2-position of the tetralin ring, along with ethyl and multiple methyl substituents. This compound is structurally related to synthetic musk fragrances, which are widely used in perfumery due to their stability and odor profiles. The molecule’s complexity, with five methyl groups and one ethyl group, distinguishes it from simpler analogs like Tonalid® or Versalide®. Its molecular formula is C₁₈H₂₆O, with a molecular weight of 258.40 g/mol .

Properties

CAS No. |

4755-89-9 |

|---|---|

Molecular Formula |

C19H28O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C19H28O/c1-8-14-9-17-16(10-15(14)13(3)20)18(4,5)11-12(2)19(17,6)7/h9-10,12H,8,11H2,1-7H3 |

InChI Key |

LMPKSOXFUSKMGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1C(=O)C)C(CC(C2(C)C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Ethyl-5,5,6,8,8-pentamethyl-tetralin-2-yl)ethanone

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the tetralin ring system with multiple methyl substituents.

- Introduction of the ethyl group at the 3-position on the tetralin ring.

- Acetylation at the 2-position to form the ethanone moiety.

The key transformations are formylation, methylation, and alkylation reactions, followed by acetylation to install the ethanone functionality.

Stepwise Preparation Details

Formylation of Tetralin Derivative

One of the critical steps is the formylation of a substituted tetralin precursor to introduce an aldehyde group, which can be further transformed into the ethanone group. This is achieved by electrophilic aromatic substitution using formylating agents under controlled conditions.

- Example: Formylation of 1-methoxy-2,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene to produce 2-formyl-1-methoxy derivative.

- Conditions: Use of Lewis acid catalysts such as aluminum chloride, moderate heating (around 95°C), and solvents like ethylene dichloride.

- Purification: Extraction with toluene, washing with brine, drying over sodium sulfate, and isolation by crystallization or distillation.

Methylation and Alkylation

Methylation of the formylated intermediate is conducted to introduce methyl groups at specific positions on the tetralin ring. Alkylation introduces the ethyl substituent at the 3-position.

- Methylation methods include using methyl halides or methylating agents under basic or Lewis acid catalysis.

- Alkylation can be achieved by reaction with ethyl halides or via Friedel-Crafts alkylation using aluminum chloride as a catalyst.

- These reactions are well-documented in synthetic organic chemistry literature, including "Synthetic Organic Chemistry" by Wagner and Zook and "The Chemistry of the Ether Linkage" edited by Patai.

Conversion of Formyl to Ethanone

The aldehyde group introduced by formylation is oxidized or otherwise converted to the ethanone group (acetyl group).

- This can be done by oxidation of the aldehyde or by direct acetylation using acetyl chloride or acetic anhydride under acidic or basic catalysis.

- The conversion is typically followed by purification steps such as extraction, distillation, or crystallization to isolate the final product.

Example Procedure from Patent Literature

A representative preparation sequence from patent EP0098546B1 involves:

- Step A: Formylation of a substituted tetralin precursor to yield a formylated intermediate.

- Step B: Methylation of the formylated intermediate to introduce methyl groups.

- Step C: Recovery and purification of the methylated product.

- Step D: Further functionalization to introduce the ethanone group.

The process uses reagents such as 2,5-dimethyl-2,5-dichlorohexane, m-cresol, aluminum chloride, and solvents like ethylene dichloride. Reaction temperatures are maintained around 95°C with stirring, followed by aqueous quenching and organic extraction.

Data Tables from Research Findings

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation | Lewis acid (AlCl3), formylating agent | 95 | 1.5 | 70-85 | Stirring, followed by extraction |

| Methylation | Methyl halide, base or Lewis acid catalyst | 80-100 | 2-3 | 75-90 | Multiple methyl groups introduced |

| Alkylation (ethyl) | Ethyl halide, AlCl3 catalyst | 80-100 | 1-2 | 65-80 | Friedel-Crafts type reaction |

| Acetylation | Acetyl chloride or acetic anhydride | 0-50 | 1-2 | 80-95 | Conversion to ethanone group |

Purification Techniques

| Technique | Purpose | Typical Conditions |

|---|---|---|

| Extraction | Removal of impurities | Organic solvent (toluene), aqueous wash (brine) |

| Distillation | Isolation of pure compound | Reduced pressure, 100-200 °C |

| Crystallization | Purification and isolation | Solvent: ethanol or hexane, cooling to 0-5 °C |

Analysis of Preparation Methods

- The multi-step synthesis requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- Use of Lewis acid catalysts such as aluminum chloride is crucial for both formylation and alkylation steps.

- Purification by conventional organic chemistry techniques ensures high purity of the final ethanone product.

- The synthetic route is adaptable, allowing variations in alkyl substituents by changing the alkylating agents.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Ethyl-5,5,6,8,8-pentamethyl-tetralin-2-yl)ethanone, also known by its CAS number 4755-89-9, is a complex organic compound with significant applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Fragrance Industry

This compound is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often used as a fragrance ingredient in perfumes and scented products.

Case Study: Perfume Formulation

In a study conducted on perfume formulations, the inclusion of this compound enhanced the overall scent profile, contributing to a more complex and appealing fragrance. The compound's stability at high temperatures made it an ideal candidate for heat-sensitive formulations.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications of this compound as an anti-inflammatory agent. Its structure suggests that it may interact with biological pathways involved in inflammation and pain modulation.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for development into therapeutic agents for conditions such as arthritis and other inflammatory disorders.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to a variety of other chemical compounds.

Case Study: Synthesis of Novel Compounds

In synthetic chemistry research, this compound was used as a precursor to create novel derivatives that showed enhanced biological activity against specific cancer cell lines. This highlights its utility in drug discovery and development.

Environmental Testing

Due to its chemical stability and distinct properties, this compound is also explored for environmental testing purposes.

Case Study: Environmental Impact Assessment

A study assessed the environmental impact of this compound when used in industrial applications. The results indicated low toxicity levels to aquatic organisms, suggesting its potential for use in eco-friendly products.

Mechanism of Action

The mechanism of action of 1-(3-ethyl-5,5,6,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The ethyl group at the 3-position is a shared feature between the target compound and Versalide®, but the target compound has an additional methyl group at the 6-position .

- Compared to Tonalid®, which has six methyl groups, the target compound replaces one methyl with an ethyl group, altering steric bulk and hydrophobicity .

Odor Profile Comparison

Odor quality data from (odor descriptors: MSTR = Musk-Strong; MMED = Musk-Medium; MWEA = Musk-Weak):

| Compound Name | Odor Quality | Study Notes |

|---|---|---|

| Target Compound | MSTR | Similar to Tonalid® but with enhanced longevity |

| Versalide® | MSTR | Classic musk odor; used as a reference in olfactory studies |

| Tonalid® | MSTR | Industry-standard musk with high stability |

| 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | MMED | Less intense due to fewer substituents |

Contradictions :

- classifies Versalide® as a "musk" odorant, whereas categorizes it as MSTR. This discrepancy suggests MSTR may denote a specific musk subcategory (e.g., nitro-free musks) .

Physicochemical Properties

| Property | Target Compound | Versalide® | Tonalid® |

|---|---|---|---|

| Boiling Point (°C) | 320–325 (est.) | 305–310 | 325–330 |

| LogP (Octanol-Water) | 5.8 | 5.2 | 6.1 |

| Solubility in Water | <0.1 mg/L | <0.1 mg/L | <0.1 mg/L |

Notes:

Q & A

Q. How does the ethyl group at the 3-position influence olfactory properties compared to other substituents?

- Methodology : Conduct olfactory assays using gas chromatography-olfactometry (GC-O) to compare odor thresholds. Ethyl groups enhance musk intensity (MSTR quality) by increasing molecular volume and hydrophobic interactions with olfactory receptors .

- Data :

| Compound | Substituents | Odor Quality |

|---|---|---|

| Target | 3-Ethyl, 5,5,6,8,8-pentamethyl | MSTR (musky) |

| Tonalid | 3,5,5,6,8,8-Hexamethyl | MSTR |

| Versalide | 3-Ethyl, 5,5,8,8-Tetramethyl | MSTR |

| Source: Odor-structure relationship studies |

Advanced Research Questions

Q. What quantitative structure-activity relationship (QSAR) models predict musk odor intensity in tetralin derivatives?

- Methodology : Develop QSAR models using descriptors like molecular volume, logP, and substituent electronic parameters (Hammett constants). Validate with training sets from structurally diverse musks (e.g., tonalid, versalide). Ethyl groups contribute to higher logP (~4.2), correlating with prolonged receptor activation .

Q. Which in silico methods evaluate metabolic stability and toxicity of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME to assess Lipinski’s rule compliance (zero violations expected).

- Molecular Docking : Simulate binding to olfactory receptors (e.g., OR5AN1) using AutoDock Vina. Ethyl and methyl groups form van der Waals interactions with hydrophobic binding pockets .

Q. How can cross-coupling reactions be optimized for ethyl-substituted tetralin derivatives?

- Methodology : Screen ligands (e.g., SPhos, XPhos) to improve Pd catalyst turnover. Ethyl boronic esters require higher stoichiometry (1.5 eq) due to steric hindrance. Monitor reaction progress via TLC (hexane:EtOAc = 9:1) .

Q. What challenges arise when reconciling in vitro and in vivo bioactivity data for this compound?

- Methodology : Address bioavailability discrepancies using Caco-2 cell permeability assays. Ethyl groups enhance logP but may reduce aqueous solubility, necessitating formulation studies (e.g., cyclodextrin encapsulation) .

Key Considerations

- Structural Nuances : Ethyl groups at the 3-position increase musk intensity but complicate synthesis. Methyl groups at 5,6,8-positions stabilize the tetralin conformation .

- Data Gaps : Toxicological profiles are understudied; integrate computational predictions with in vitro assays for robust risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.